5-Hexadecanoylaminofluorescein

Overview

Description

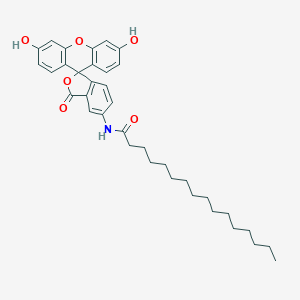

5-Hexadecanoylaminofluorescein is a fluorescent dye that belongs to the class of organic compounds known as xanthenes. These compounds are characterized by a xanthene moiety, which consists of two benzene rings joined by a pyran ring. This compound is particularly noted for its lipophilic and pH-sensitive properties, making it useful in various scientific applications .

Biochemical Analysis

Biochemical Properties

5-Hexadecanoylaminofluorescein interacts with the lipid portion of cell membranes . The C16 alkyl chain of the compound binds to membranes, positioning the fluorophore at the aqueous interface and the alkyl tail within the lipid interior . This interaction allows this compound to be used as a probe for monitoring surface pH by two-wavelength micro-spectrofluorometry .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to label plasma membranes . By binding to the lipid portion of cell membranes, it can be used to visualize proteins in 1-D and 2-D SDS-PAGE gels

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes. The compound’s C16 alkyl chain binds to the lipid portion of the membrane, positioning the fluorophore at the aqueous interface

Transport and Distribution

This compound is thought to be transported and distributed within cells and tissues via its interaction with the lipid portion of cell membranes

Subcellular Localization

The subcellular localization of this compound is related to its ability to bind to the lipid portion of cell membranes . This allows the compound to label plasma membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexadecanoylaminofluorescein typically involves the reaction of fluorescein with hexadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of fluorescein and the acyl chloride group of hexadecanoyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Hexadecanoylaminofluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-Hexadecanoylaminofluorescein has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: The compound is employed in cell staining and imaging due to its fluorescent properties.

Medicine: In medical research, it is used for visualizing proteins in gel electrophoresis and studying cellular processes.

Mechanism of Action

The mechanism of action of 5-Hexadecanoylaminofluorescein involves its ability to bind to membranes with its fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior. This binding allows the compound to act as a fluorescent probe, emitting green fluorescence when excited by light at a specific wavelength. The fluorescence intensity can be used to monitor various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

5-Carboxyfluorescein: Another fluorescent dye used for similar applications but with different solubility and binding properties.

Fluorescein Isothiocyanate: Used for labeling proteins and other biomolecules, but with a different reactive group.

Rhodamine B: A fluorescent dye with different spectral properties and applications.

Uniqueness

5-Hexadecanoylaminofluorescein is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property makes it particularly useful for studying membrane dynamics and interactions .

Biological Activity

5-Hexadecanoylaminofluorescein (5-HF) is a derivative of fluorescein, modified to enhance its lipophilicity and biological utility, particularly in live-cell imaging and cellular studies. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

5-HF has the chemical formula C36H43NO6 and a molecular weight of approximately 585.73 g/mol. The compound features a hexadecanoyl chain, which significantly increases its ability to penetrate lipid membranes due to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic environments within biological systems .

The biological activity of 5-HF is primarily attributed to its ability to:

- Pass through cell membranes : Its lipophilic nature facilitates cellular uptake, allowing it to label proteins associated with membranes or lipids within cells.

- Covalently bind to proteins : 5-HF can react with primary amines on protein structures, forming stable amide bonds that enable long-term tracking of cellular components .

Applications in Research

5-HF has been employed in various research contexts, including:

- Live-cell imaging : It serves as a fluorescent probe for monitoring cellular processes in real-time.

- pH measurement : In studies involving retinal horizontal cells, 5-HF was used to assess extracellular pH changes, revealing insights into cellular responses to stimuli such as glutamate or potassium .

- Studying membrane interactions : Its ability to partition between aqueous and lipid environments makes it a valuable tool for investigating molecular interactions at the cell membrane level.

Case Study 1: Retinal Horizontal Cells

In a study by Jouhou et al. (2007), 5-HF was utilized to investigate extracellular pH dynamics in goldfish retinal horizontal cells. The researchers observed that depolarization induced by glutamate resulted in extracellular acidification as measured by 5-HF fluorescence, although conflicting results were reported using H+-selective microelectrodes. This discrepancy highlighted the importance of experimental conditions and species differences in interpreting pH dynamics .

Case Study 2: Cell Membrane Interactions

A study published in PNAS demonstrated the utility of 5-HF in quantifying adhesion ligand-receptor interactions. Cells were pre-stained with 5-HF, allowing researchers to visualize and measure the effects of various polymers on cell behavior. The findings underscored the compound's effectiveness in studying cell adhesion mechanisms .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Fluorescent Imaging | Used for real-time monitoring of cellular processes and protein localization. |

| pH Sensitivity | Measures pH changes in various cell types, aiding in understanding metabolic responses. |

| Membrane Interaction Studies | Investigates how compounds interact with lipid membranes and affect cellular functions. |

Properties

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSRVJGBAIRGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993787 | |

| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-80-3 | |

| Record name | N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexadecanoyl)aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Hexadecanoylaminofluorescein (HAF) interact with cells, and what are the downstream effects observed?

A1: this compound (HAF) is a pH-sensitive fluorophore commonly used to monitor pH changes in biological systems. While initially thought to primarily stain the extracellular surface of cells, research has revealed that HAF can accumulate intracellularly, particularly in mitochondria [, , ]. This intracellular accumulation allows researchers to monitor pH dynamics within specific cellular compartments, such as observing the intracellular acidification upon glutamate stimulation in catfish horizontal cells [].

Q2: Beyond retinal studies, how else has HAF been utilized in research?

A3: this compound has also shown promise in drug delivery research. One study demonstrated the potential of lysozyme-dextran nanogels (LDNG) as drug carriers, utilizing HAF as a mock drug []. HAF's fluorescent properties allowed researchers to track the uptake and intracellular release of HAF from LDNG in human umbilical vein endothelial cells (HUVEC) and phorbol 12-myristate 13-acetate (PMA)-stimulated THP-1 cells, demonstrating the potential of LDNG for targeted drug delivery [].

Q3: Are there any concerns regarding the stability or compatibility of HAF in different experimental settings?

A5: The provided research highlights the importance of optimizing HAF staining conditions for accurate experimental outcomes. One study observed that HAF staining conditions significantly impacted its localization, with some protocols leading to intracellular accumulation rather than exclusive membrane association []. This emphasizes the need for careful optimization and validation of staining protocols depending on the specific experimental goals and cell types being studied.

Q4: What analytical techniques are used to study and characterize HAF in biological samples?

A6: The research papers predominantly utilized fluorescence microscopy and confocal microscopy to visualize and analyze HAF distribution and fluorescence intensity changes in response to experimental conditions [, , , ]. These techniques leverage HAF's pH-sensitive fluorescence properties, allowing researchers to monitor pH dynamics in real-time within cellular compartments. Further, flow cytometry was also employed to quantify cellular uptake of HAF-loaded nanogels [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.